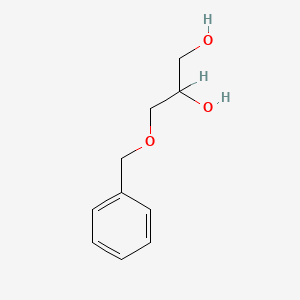
3-(Benzyloxy)propane-1,2-diol
Übersicht
Beschreibung
“3-(Benzyloxy)propane-1,2-diol” is a chemical compound with the molecular formula C10H14O3 . It is also known as “(±)-1-Benzylglycerol” or "(±)-Glycerol 1-benzyl ether" .
Synthesis Analysis
One of the methods to synthesize “3-(Benzyloxy)propane-1,2-diol” is by reacting propanediol with benzyl alcohol. This reaction is catalyzed by an acid, leading to an etherification reaction . Another method involves the tritylation of primary alcohol 10, which was highly selective, and the pure product was isolated in good yield .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)propane-1,2-diol” consists of a propane-1,2-diol molecule where one of the hydrogen atoms is replaced by a benzyloxy group . The molecule has a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
“3-(Benzyloxy)propane-1,2-diol” undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion . It was used in the synthesis of (S)-HPMPA from an easily accessible and commercially available compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)propane-1,2-diol” include a molar mass of 182.22, a density of 1.140 g/mL at 20°C (lit.), a melting point of 25-29°C (lit.), a boiling point of 140-145, a flashing point of >230°F, and a vapor pressure of 1.17E-05mmHg at 25°C . The refractive index is n20/D 1.533 .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopropyl-Based Handlebars and Chiral Building Blocks
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3-(Benzyloxy)propane-1,2-diol” is used for the synthesis of cyclopropyl-based handlebars for the preparation of 2,3-methylene amino acids. It is also used as chiral building blocks for the synthesis of petrosynes and biologically important phospholipid analogs .
Methods of Application or Experimental Procedures
The exact experimental procedures are not provided in the source. However, the synthesis likely involves organic reactions that form the cyclopropyl-based handlebars and the chiral building blocks .
Results or Outcomes Obtained
The outcomes of these syntheses are the production of 2,3-methylene amino acids, petrosynes, and biologically important phospholipid analogs .
Enantioseparation by Ligand Exchange Micellar Electrokinetic Chromatography
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3-(Benzyloxy)propane-1,2-diol” undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion .
Methods of Application or Experimental Procedures
The compound was used in capillary electrophoretic enantioseparation of vicinol diols using different β-cyclodextrin derivatives and borate .
Results or Outcomes Obtained
The outcomes of this application are not specified in the source. However, the process likely results in the separation of the enantiomers of "3-(Benzyloxy)propane-1,2-diol" .
Eigenschaften
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propane-1,2-diol | |
CAS RN |
4799-67-1 | |
| Record name | 3-(Benzyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzylglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


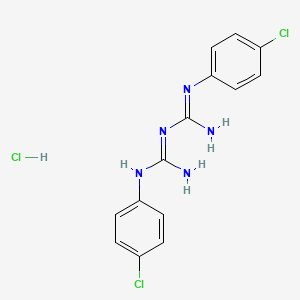

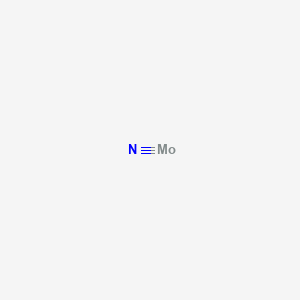
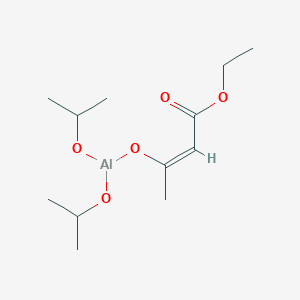
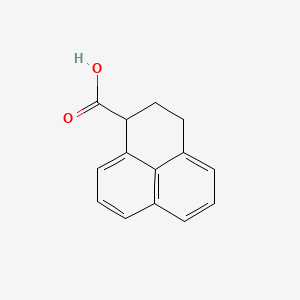
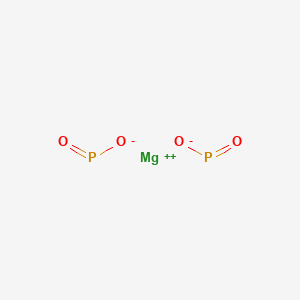
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)